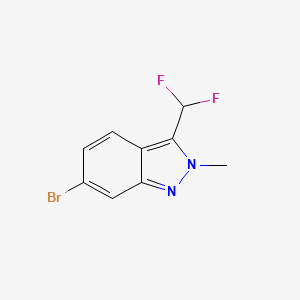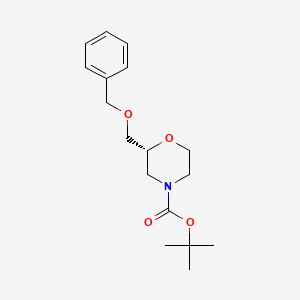![molecular formula C14H15F3O4S B2706674 1,1-Dioxo-4-{[2-(trifluoromethyl)phenyl]methyl}-1Lambda(6)-thiane-4-carboxylic a CAS No. 2197052-41-6](/img/structure/B2706674.png)
1,1-Dioxo-4-{[2-(trifluoromethyl)phenyl]methyl}-1Lambda(6)-thiane-4-carboxylic a
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dioxo-4-{[2-(trifluoromethyl)phenyl]methyl}-1Lambda(6)-thiane-4-carboxylic acid (1,1-Dioxo-4-TPCA) is a novel organic compound that has been studied in recent years for its potential applications in the scientific research field. It is a non-steroidal compound that has a trifluoromethyl group at the para position of the phenyl ring. This compound has been found to be a potent inhibitor of protein-tyrosine phosphatases (PTPs), which are enzymes that are involved in signal transduction pathways. In addition, this compound has also been studied for its potential to modulate the activity of other enzymes as well as its ability to bind to various proteins.
科学的研究の応用
Coordination Networks and Catalysis
Coordination networks derived from bifunctional molecules that contain carboxyl and thioether groups demonstrate how these molecules can interact with metal ions to form complex structures. For instance, tetrakis(methylthio)-1,4-benzenedicarboxylic acid (TMBD) interacts with different metal ions to form coordination networks, showcasing the versatile bonding modes of carboxyl groups with metals. These networks could have potential applications in catalysis, molecular recognition, and material science due to their unique structural properties (Xiao‐Ping Zhou et al., 2008).
Organic Synthesis and Catalysis
In the realm of organic synthesis, carboxylic acid derivatives serve as catalysts or intermediates in various reactions. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as an effective catalyst for the dehydrative amidation between carboxylic acids and amines, facilitating the synthesis of α-dipeptides. This highlights the role of ortho-substituent boronic acids in enhancing catalytic efficiency through preventing undesirable coordination (Ke Wang et al., 2018).
Environmental Chemistry and Material Science
Carboxylic acids and their derivatives are studied for their environmental relevance and material applications. For instance, the study of dicarboxylic acids, ketocarboxylic acids, and dicarbonyls in urban aerosol samples provides insights into atmospheric chemistry and pollution sources. These compounds' distribution and concentration can inform on the atmospheric processes, such as photooxidation and secondary organic aerosol formation (K. Ho et al., 2006).
Photocatalysis and Solar Cells
The application of acid-functionalized fullerenes as interfacial layer materials in inverted polymer solar cells showcases the intersection of organic chemistry and renewable energy technology. Carboxylic acid-functionalized fullerene derivatives improve the efficiency of polymer solar cells by enhancing the interfacial properties between the active layer and the metal oxide layer, demonstrating the importance of organic modifications in optimizing device performance (Hyosung Choi et al., 2013).
特性
IUPAC Name |
1,1-dioxo-4-[[2-(trifluoromethyl)phenyl]methyl]thiane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O4S/c15-14(16,17)11-4-2-1-3-10(11)9-13(12(18)19)5-7-22(20,21)8-6-13/h1-4H,5-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUNMWREZIZBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC2=CC=CC=C2C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(3-chloro-4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2706592.png)
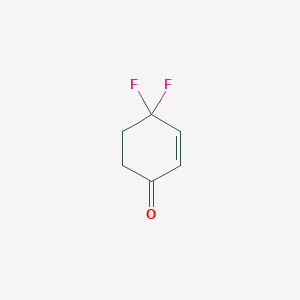

![7-Fluoro-3-[2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2706596.png)
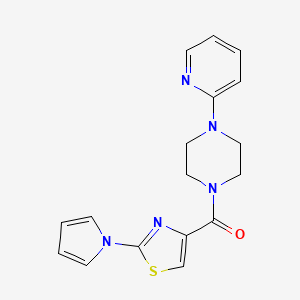

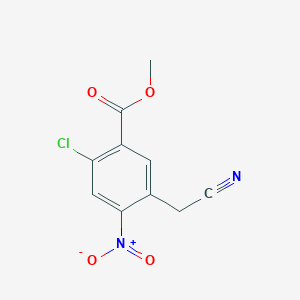


![7-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2706608.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2706609.png)
![Ethyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B2706610.png)
